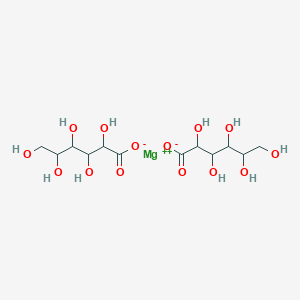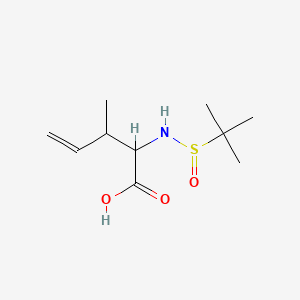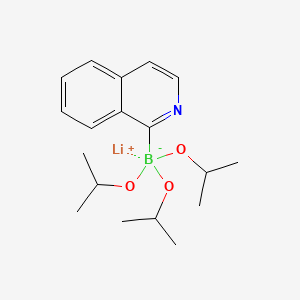
Magnesium(2+) digluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium(2+) digluconate, also known as magnesium gluconate, is a magnesium salt of gluconic acid. It has the chemical formula MgC₁₂H₂₂O₁₄ and is commonly used as a mineral supplement due to its high bioavailability. Magnesium is an essential mineral involved in numerous physiological processes, including muscle and nerve function, blood glucose control, and bone health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium(2+) digluconate can be synthesized through the reaction of gluconic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, where gluconic acid reacts with magnesium hydroxide or magnesium carbonate to form this compound and water or carbon dioxide as by-products .
Industrial Production Methods
Industrial production of this compound involves the use of glucono-delta-lactone, which is hydrolyzed to gluconic acid in an aqueous solution. The gluconic acid then reacts with magnesium oxide or magnesium carbonate under controlled conditions to produce this compound. The product is then purified and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium(2+) digluconate primarily undergoes complexation reactions due to the presence of the gluconate ligand. It can also participate in substitution reactions where the gluconate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other chelating agents. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can produce magnesium chloride and gluconic acid .
Aplicaciones Científicas De Investigación
Magnesium(2+) digluconate has a wide range of scientific research applications:
Mecanismo De Acción
Magnesium(2+) digluconate exerts its effects by providing bioavailable magnesium ions, which are essential for various physiological functions. Magnesium acts as a cofactor for numerous enzymes involved in protein synthesis, carbohydrate metabolism, and nucleic acid synthesis. It also plays a crucial role in maintaining cellular ion balance and regulating muscle and nerve function .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium sulfate: Commonly used as a laxative and in the treatment of eclampsia.
Magnesium chloride: Used in industrial applications and as a supplement.
Magnesium oxide: Used as an antacid and laxative.
Uniqueness
Magnesium(2+) digluconate is unique due to its high bioavailability and minimal gastrointestinal side effects compared to other magnesium salts. This makes it a preferred choice for dietary supplementation and medical applications .
Propiedades
IUPAC Name |
magnesium;2,3,4,5,6-pentahydroxyhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUVIUYTHWPELF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22MgO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)


![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)

![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)


![2-[[[2-[[2-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12505151.png)
![(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
![1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505162.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)
